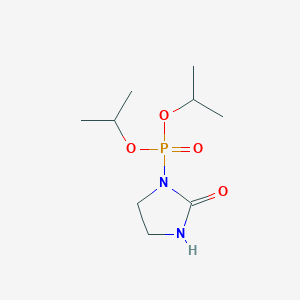
Dipropan-2-yl (2-oxoimidazolidin-1-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipropan-2-yl (2-oxoimidazolidin-1-yl)phosphonate is a chemical compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dipropan-2-yl (2-oxoimidazolidin-1-yl)phosphonate typically involves the reaction of imidazolidinone derivatives with phosphonic acid esters. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction. The process may also involve heating the reaction mixture to specific temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The use of continuous flow reactors can enhance the efficiency and yield of the product. The reaction parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Dipropan-2-yl (2-oxoimidazolidin-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and substituted phosphonates. These products have various applications in different fields, including pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
Dipropan-2-yl (2-oxoimidazolidin-1-yl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphatase activity.
Industry: The compound is used in the production of flame retardants and plasticizers, due to its stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of dipropan-2-yl (2-oxoimidazolidin-1-yl)phosphonate involves its interaction with molecular targets such as enzymes. The compound can inhibit the activity of phosphatases by binding to the active site of the enzyme, preventing the dephosphorylation of substrates. This inhibition can affect various cellular pathways, leading to changes in cell function and behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to dipropan-2-yl (2-oxoimidazolidin-1-yl)phosphonate include:
- 2-(2-oxoimidazolidin-1-yl)ethyl methacrylate
- 2-(2-oxoimidazolidin-1-yl)propanoic acid
- 2-(2-oxo-2-{[2-(2-oxo-1-imidazolidinyl)ethyl]amino}ethoxy)acetic acid
Uniqueness
This compound is unique due to its specific phosphonate group, which imparts distinct chemical properties and reactivity. Its ability to form stable carbon-phosphorus bonds makes it valuable in organic synthesis and industrial applications. Additionally, its potential as an enzyme inhibitor sets it apart from other similar compounds, making it a subject of interest in medicinal chemistry research.
Eigenschaften
CAS-Nummer |
139109-18-5 |
|---|---|
Molekularformel |
C9H19N2O4P |
Molekulargewicht |
250.23 g/mol |
IUPAC-Name |
1-di(propan-2-yloxy)phosphorylimidazolidin-2-one |
InChI |
InChI=1S/C9H19N2O4P/c1-7(2)14-16(13,15-8(3)4)11-6-5-10-9(11)12/h7-8H,5-6H2,1-4H3,(H,10,12) |
InChI-Schlüssel |
WQZCZMWGMWCSMD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OP(=O)(N1CCNC1=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


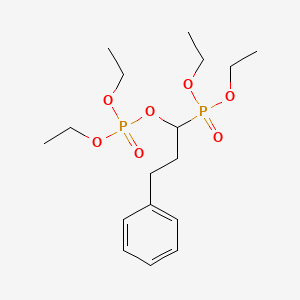
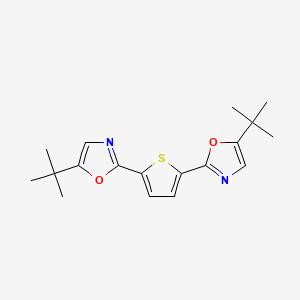

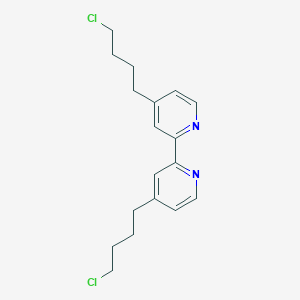
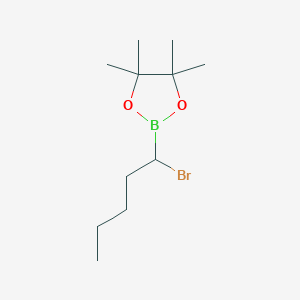
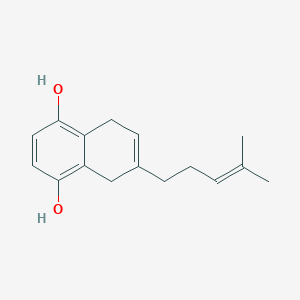
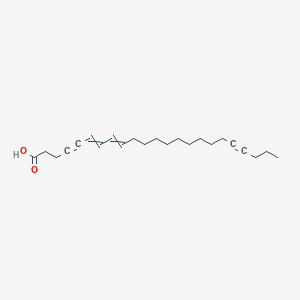
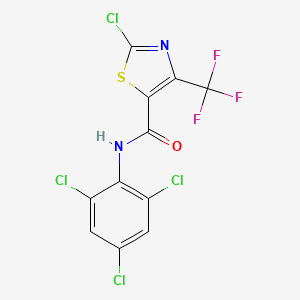
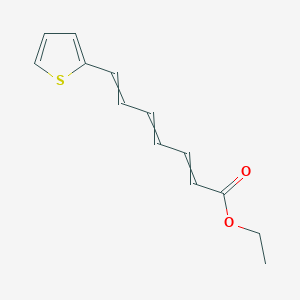
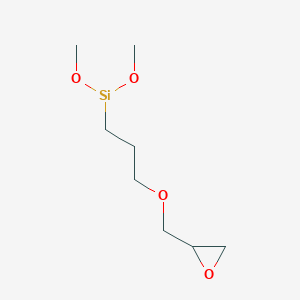
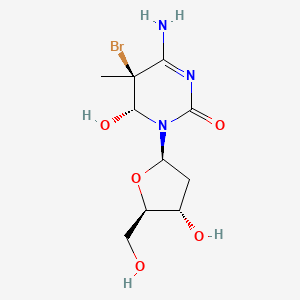

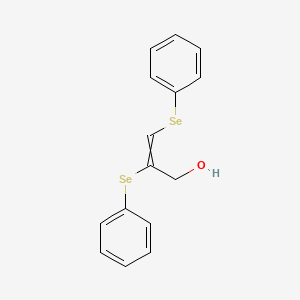
![Spiro[4.5]decane-1,4-dione, 8-(1,1-dimethylethyl)-](/img/structure/B14278667.png)
